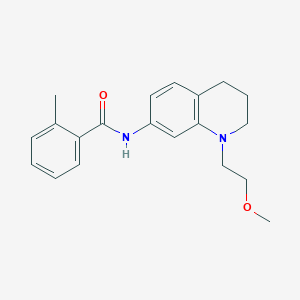

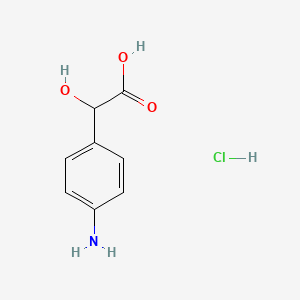

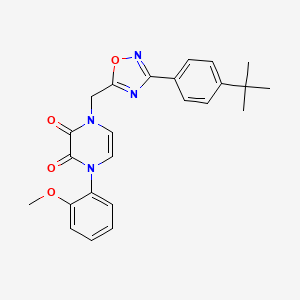

![molecular formula C6H12N4 B2969876 N-[(3-Methyltriazol-4-yl)methyl]ethanamine CAS No. 1597300-38-3](/img/structure/B2969876.png)

N-[(3-Methyltriazol-4-yl)methyl]ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(3-Methyltriazol-4-yl)methyl]ethanamine” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds involves designing, synthesizing, and characterizing a series of novel triazole-based compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of triazole compounds is determined using single crystal X-ray diffraction . Theoretical and experimental results are compared to ensure compatibility . The geometric parameters from both investigation techniques are quite compatible .Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .Scientific Research Applications

Antiproliferative Agent in Cancer Research

Compounds with a triazole moiety, such as the one you’re interested in, have been studied for their antiproliferative effects against various cancer cell lines. For instance, derivatives of 1,2,3-triazoles have shown noteworthy effects against human acute myeloid leukemia (AML) cells .

Click Chemistry Applications

The triazole ring is a crucial component in ‘click chemistry’, which is widely used for creating diverse molecular structures with potential biological activity. This chemistry approach has been used to prepare compounds with significant biological activities .

Synthesis of Phosphinates and Phosphates

Triazole-containing compounds have been synthesized for creating phosphinates and phosphates, which are important in various chemical reactions and potential therapeutic agents .

Apoptosis Induction

Some triazole derivatives have been found to induce apoptosis in cancer cells, which is a form of programmed cell death important for stopping the proliferation of cancer cells .

Ligand for CuAAC

Triazoles can act as ligands in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a reaction that forms the backbone of many synthetic processes, including the synthesis of biologically active molecules .

Antioxidant Potential

Compounds containing imidazole, which is structurally similar to triazole, have shown good antioxidant potential. This suggests that triazole derivatives could also be explored for their antioxidant properties .

Mechanism of Action

The mode of action of triazole derivatives generally involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact targets and mode of action can vary widely depending on the specific structure of the compound and its functional groups .

The pharmacokinetics of triazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .

The action environment, including factors such as pH, temperature, and presence of other substances, can influence the stability, efficacy, and action of the compound .

Future Directions

properties

IUPAC Name |

N-[(3-methyltriazol-4-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-7-4-6-5-8-9-10(6)2/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOPPJKVWGIQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=NN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-Methyltriazol-4-yl)methyl]ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)

![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2969804.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2969815.png)